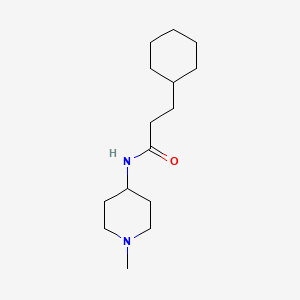![molecular formula C21H19ClO3 B5127410 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5127410.png)
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromen-2-one, which is a class of organic compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. Compound A has been shown to activate the JAK/STAT pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer cells, this compound A has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurology, this compound A has been shown to improve cognitive function and have neuroprotective effects. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A in lab experiments is its potential applications in various fields, including cancer research, neurology, and immunology. Another advantage is its ability to modulate various signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using this compound A in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on developing derivatives of this compound A with improved efficacy and reduced toxicity.
Métodos De Síntesis
Compound A can be synthesized by the reaction of 4-propylresorcinol with 4-vinylbenzyl chloride in the presence of a base, followed by the reaction with 6-chloro-2H-chromen-2-one in the presence of a catalyst. The resulting 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is then purified by column chromatography to obtain pure this compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, this compound A has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-3-5-16-10-21(23)25-19-12-20(18(22)11-17(16)19)24-13-15-8-6-14(4-2)7-9-15/h4,6-12H,2-3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGLNZCAVNIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)

